6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
361170-86-7 |
|---|---|
Molecular Formula |
C31H28Cl2N4O2 |
Molecular Weight |
559.49 |
IUPAC Name |
6-chloro-3-[3-(2-chlorophenyl)-2-(2-piperidin-1-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H28Cl2N4O2/c32-21-13-14-25-23(17-21)29(20-9-3-1-4-10-20)30(31(39)34-25)26-18-27(22-11-5-6-12-24(22)33)37(35-26)28(38)19-36-15-7-2-8-16-36/h1,3-6,9-14,17,27H,2,7-8,15-16,18-19H2,(H,34,39) |
InChI Key |
SNSWSHMBBXAZIC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
6-Chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a quinoline core with multiple functional groups that contribute to its biological activity. The presence of the piperidine ring and the pyrazole moiety are particularly significant in enhancing its pharmacological profiles.
| Property | Value |
|---|---|
| Molecular Formula | C25H22ClN3O |
| Molecular Weight | 435.91 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
1. Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. It has been shown to inhibit PIM-1 kinase, a protein involved in cancer cell survival, leading to apoptosis in HepG2 liver cancer cells. The compound exhibited significant cytotoxicity in vitro, suggesting its potential as a lead molecule for further development.
Case Study:
A study conducted by researchers synthesized various pyrazole derivatives, including this compound, and tested their effects on HepG2 cells. The results indicated that the compound had an IC50 value significantly lower than standard chemotherapeutics, demonstrating its efficacy against liver cancer cells .
2. Anti-Inflammatory Activity
The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds with similar structures have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In vitro tests demonstrated that derivatives of this compound could inhibit TNF-α production by up to 85% at concentrations comparable to dexamethasone, a standard anti-inflammatory drug . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory effects.
3. Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Research indicates that similar compounds have shown effectiveness against various bacterial strains.
Study Overview:
In a study evaluating the antimicrobial activity of related pyrazole derivatives, several compounds exhibited significant inhibition against E. coli and Staphylococcus aureus. The tested concentrations were effective at levels lower than traditional antibiotics .
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:
- PIM-1 Kinase Inhibition: By inhibiting PIM-1 kinase, the compound disrupts pathways essential for cancer cell survival.
- Cytokine Modulation: The compound may modulate cytokine release through interference with signaling pathways involved in inflammation.
Preparation Methods
Friedländer Annulation Approach
The quinoline skeleton is commonly constructed via the Friedländer annulation, involving condensation of 2-aminobenzophenones with cyclic ketones. For the target compound, 6-chloro-4-phenylquinolin-2(1H)-one is synthesized by reacting 5-chloro-2-nitrobenzaldehyde with ethyl acetoacetate under acidic conditions.
Representative Procedure :
A mixture of 5-chloro-2-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), and concentrated sulfuric acid (2 mL) is heated at 120°C for 6 hours. The crude product is neutralized with aqueous NaHCO₃, extracted with dichloromethane, and purified via recrystallization from ethanol (yield: 68%).
Skraup Synthesis Variant
Alternatively, the Skraup reaction employs glycerol, sulfuric acid, and an oxidizing agent to cyclize 3-chloroaniline derivatives. This method, however, affords lower regioselectivity for the 6-chloro substituent compared to the Friedländer approach.
Functionalization with the Piperidine-Acetyl Substituent
Acylation of the Pyrazole Nitrogen
The piperidine-acetyl group is introduced via N-acylation using 2-(piperidin-1-yl)acetyl chloride. To mitigate steric hindrance, this step is performed under Schotten-Baumann conditions.
Procedure :
To a solution of the pyrazole-quinoline intermediate (4 mmol) in dichloromethane, 2-(piperidin-1-yl)acetyl chloride (4.4 mmol) is added dropwise at 0°C. Triethylamine (8 mmol) is used as a base, and the reaction is stirred for 4 hours at room temperature. The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) with a 65% yield.
Alternative Alkylation Pathway
In cases where acylation proves challenging, a two-step alkylation-acylation sequence is employed:
- Alkylation : Reaction with 1,2-dibromoethane in the presence of K₂CO₃ yields a bromoethyl intermediate.
- Amination : Treatment with piperidine in acetonitrile at 60°C installs the piperidine moiety, followed by acetylation.
Critical Analysis of Synthetic Methodologies
Comparative Evaluation of Reaction Yields
Solvent and Catalyst Optimization
- Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reaction rates for acylation but complicates purification.
- Base Selection : Triethylamine outperforms DBU in minimizing side reactions during piperidine incorporation.
Purification and Characterization
Recrystallization vs. Chromatography
Q & A
Q. What are the recommended synthetic routes for preparing 6-chloro-3-(5-(2-chlorophenyl)-1-(2-(piperidin-1-yl)acetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and how can intermediates be purified?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with α,β-unsaturated ketones under reflux in ethanol or THF .
- Step 2 : Functionalization of the quinoline core using Ullmann coupling or nucleophilic aromatic substitution to introduce chlorophenyl and piperidinyl groups .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (solvent: DCM/hexane) are effective for isolating intermediates. Monitor purity via TLC (Rf ~0.3–0.5) and HPLC (C18 column, acetonitrile/water) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELXL for refinement. Key parameters include bond angles (e.g., C19—C18—H18: 113.2°) and torsional angles (e.g., −177.81° for the pyrazole ring) .
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.2–8.1 ppm; piperidinyl CH2 at δ 2.5–3.0 ppm) .
- IR : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and NH groups (broad peak ~3300 cm⁻¹) .
Q. What computational tools are suitable for preliminary analysis of this compound’s electronic properties?
- Methodological Answer : Use Multiwfn for:
- Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic regions (e.g., quinoline N-atom as a reactive site) .
- Natural bond orbital (NBO) analysis to study hyperconjugation (e.g., stabilization of the pyrazole ring via σ→σ* interactions) .
Advanced Research Questions
Q. How can conformational flexibility of the 4,5-dihydro-1H-pyrazole ring be analyzed to inform drug-target interactions?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run in AMBER or GROMACS with explicit solvent (e.g., water) to analyze ring puckering (Cremer-Pople parameters: θ = 0°–50°, φ = 0°–360°) .
- Torsional angle monitoring : Use torsional restraints (e.g., −177.81° to 179.75°) from SCXRD data to validate simulation accuracy .
Q. How should researchers resolve contradictions in crystallographic bond angle data (e.g., C19—C20—C27: 119.9° vs. 121.1°)?
- Methodological Answer :
- Cross-validation : Compare data from multiple crystals (e.g., vs. 6) to rule out experimental artifacts.
- DFT optimization : Geometry-optimize the structure at the B3LYP/6-311+G(d,p) level to identify theoretical bond angles. Deviations >2° suggest lattice packing effects .
Q. What strategies are recommended for refining the crystal structure when twinning or disorder is observed?
- Methodological Answer :
- SHELXL refinement : Use TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions (e.g., piperidinyl acetyl group) .
- Validation tools : Check R-factor convergence (target: R1 < 0.05) and ADDSYM in PLATON to detect missed symmetry .
Q. How can the biological activity of this compound be mechanistically explored in kinase inhibition assays?
- Methodological Answer :
- Enzyme kinetics : Perform IC50 determination using ATP-Glo assays (e.g., for CDK2 inhibition). Use Lineweaver-Burk plots to identify competitive/non-competitive binding .
- Docking studies : AutoDock Vina or MOE to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with quinoline carbonyl) .
Q. What experimental design principles apply to optimizing synthetic yield while minimizing byproducts?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
